2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
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Description
The compound “2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide” is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
Quinazolinones and quinazolines have been synthesized using various methodologies. For instance, Sojitra and colleagues reported a simple and efficient methodology for the synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide derivatives .Molecular Structure Analysis
The molecular formula of the compound is C19H16FN5O . It contains a quinazoline core, which is a bicyclic system, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
Quinazolinones and quinazolines are known to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical and Chemical Properties Analysis
The molecular weight of the compound is 349.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not mentioned in the retrieved papers.Future Directions
Properties
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-12-10-17(27-26-12)24-18(28)11-29-20-23-16-5-3-2-4-15(16)19(25-20)22-14-8-6-13(21)7-9-14/h2-10H,11H2,1H3,(H,22,23,25)(H2,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKIFCOJKBWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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